N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide
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Overview
Description
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a tetrahydropyrazolo[1,5-a]pyridine core with a thiophene-2-sulfonamide group, making it a valuable subject for studies in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydropyrazolo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: The unique structure of this compound makes it a valuable subject for studies in organic synthesis and reaction mechanisms.
Mechanism of Action
The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure and has been studied for its potential as a Bruton’s tyrosine kinase inhibitor.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Another related compound that has shown promise in medicinal chemistry, particularly in the treatment of viral infections.
Uniqueness
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide stands out due to its unique combination of a tetrahydropyrazolo[1,5-a]pyridine core with a thiophene-2-sulfonamide group.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c16-19(17,12-5-3-7-18-12)14-9-10-8-13-15-6-2-1-4-11(10)15/h3,5,7-8,14H,1-2,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQSNDLRFZMXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CS3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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